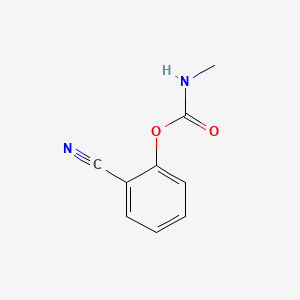

Salicylonitrile methylcarbamate

Description

Properties

CAS No. |

942-79-0 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2-cyanophenyl) N-methylcarbamate |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(12)13-8-5-3-2-4-7(8)6-10/h2-5H,1H3,(H,11,12) |

InChI Key |

YKOXTDUYQAHYNG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Salicylonitrile Methylcarbamate

The formation of this compound is typically not a single-step process but rather a sequential synthesis. The primary strategy involves the initial synthesis of the precursor, salicylonitrile (o-hydroxybenzonitrile), followed by the carbamoylation of the phenolic hydroxyl group.

The synthesis of the salicylonitrile precursor can be achieved through several routes, most notably the dehydration of salicylamide (B354443). This reaction often employs a dehydrating agent such as thionyl chloride in a suitable solvent like xylene, with heating to drive the reaction to completion google.com.

Once salicylonitrile is obtained, the crucial step of carbamate (B1207046) formation is performed. This involves the reaction of the phenolic hydroxyl group of salicylonitrile with a methylcarbamoylating agent. Common methods include:

Reaction with Methyl Isocyanate: This is a direct and efficient method where salicylonitrile is treated with methyl isocyanate, often in the presence of a base catalyst, to yield the target carbamate.

Reaction with Methylcarbamoyl Chloride: In this approach, salicylonitrile is reacted with methylcarbamoyl chloride, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

Transcarbamoylation: An alternative route involves reacting salicylonitrile with a simple carbamate, such as methyl carbamate, in the presence of a suitable catalyst organic-chemistry.org.

The table below summarizes typical reactants and conditions for the key synthetic steps.

| Reaction Step | Key Reactants | Solvent | Typical Conditions |

| Precursor Synthesis | Salicylamide, Thionyl Chloride | Xylene | Heating (e.g., 105-115 °C) google.com |

| Carbamate Formation | Salicylonitrile, Methyl Isocyanate | Aprotic Solvent (e.g., Toluene, THF) | Room temperature to moderate heat, basic catalyst |

| Carbamate Formation | Salicylonitrile, Methylcarbamoyl Chloride | Dichloromethane, Toluene | 0 °C to room temperature, with a base (e.g., Pyridine) google.com |

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and reaction rates for the synthesis of both the salicylonitrile precursor and the final carbamate product.

For the synthesis of salicylonitrile from raw materials like salicylaldehyde, organophosphorus compounds such as triphenylphosphine oxide or trioctylphosphine oxide have been employed as catalysts google.com. In other variations, solid acid catalysts like montmorillonite can facilitate the dehydration of salicylamide under lower temperatures google.com.

In the carbamoylation step, inexpensive and effective metal catalysts are often used. Zinc chloride (ZnCl₂) has been reported as an efficient catalyst for the synthesis of carbamates from alcohols/phenols and carbamoyl (B1232498) chlorides, demonstrating high chemoselectivity and tolerance for other functional groups nih.gov. Tin-based catalysts are effective for transcarbamoylation reactions organic-chemistry.org.

Process optimization strategies focus on maximizing yield and minimizing byproducts. Key parameters for optimization include:

Molar Ratio of Reactants: Adjusting the stoichiometry, for instance, the ratio of the dehydrating agent to salicylamide or the carbamoylating agent to salicylonitrile, is critical google.comcetjournal.it.

Catalyst Loading: Determining the optimal concentration of the catalyst to ensure a high conversion rate without causing unwanted side reactions ncl.res.in.

Temperature and Reaction Time: Controlling the reaction temperature and duration is essential for achieving high product yield and purity cetjournal.itaidic.it.

The following table outlines catalytic systems used in related syntheses.

| Synthetic Step | Catalyst Type | Example Catalyst | Purpose |

| Salicylonitrile Synthesis | Organophosphorus | Triphenylphosphine oxide google.com | Catalyzes formation from phosgene (B1210022) route google.com |

| Salicylonitrile Synthesis | Solid Acid | Montmorillonite google.com | Catalyzes dehydration of salicylamide google.com |

| Carbamate Formation | Lewis Acid | Zinc Chloride (ZnCl₂) nih.gov | Activates carbamoyl chloride nih.gov |

| Transcarbamoylation | Tin Catalyst | Dibutyltin dilaurate | Facilitates carbamate exchange organic-chemistry.org |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and higher throughput, making it suitable for industrial-scale production cetjournal.itaidic.it.

The synthesis of the salicylonitrile intermediate has been successfully demonstrated using a continuous process. One method involves the ammoxidation of methyl salicylate in a two-stage fluidized bed reactor with a vanadium-supported catalyst google.com. The gaseous raw materials are passed through the heated catalyst bed to produce salicylonitrile gas, which is then cooled and collected google.com.

Synthesis of Salicylonitrile Derivatives

Further chemical diversity can be achieved by modifying the this compound structure at two primary locations: the benzonitrile (B105546) core and the carbamate moiety.

The benzonitrile core of this compound possesses sites for both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The reactivity of the aromatic ring is influenced by two competing substituents. The ortho-carbamate group (-OC(O)NHCH₃) is an activating, ortho-, para-directing group, while the nitrile group (-CN) is a deactivating, meta-directing group. The strong activating nature of the carbamate-linked oxygen would likely dominate, directing incoming electrophiles (e.g., in nitration or halogenation reactions) to the positions para and ortho to it (positions 4 and 6).

Reactions of the Nitrile Group: The nitrile group itself can undergo various transformations. Nucleophilic addition is a characteristic reaction. For instance, under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (2-(methylcarbamoyloxy)benzamide) and subsequently to a carboxylic acid (2-(methylcarbamoyloxy)benzoic acid).

The carbamate group is a robust and versatile functional group that also presents opportunities for derivatization researchgate.netnih.gov.

Key functionalization strategies include:

N-Alkylation/N-Acylation: The hydrogen atom on the carbamate nitrogen is acidic enough to be removed by a strong base. The resulting anion can then be treated with an electrophile, such as an alkyl halide or an acyl chloride, to introduce a new substituent on the nitrogen atom.

Hydrolysis: While generally stable, the carbamate ester linkage can be cleaved under strong acidic or basic conditions to regenerate the parent phenol (B47542) (salicylonitrile) and methylamine (B109427) (via the unstable methylcarbamic acid) nih.gov. This property is often exploited in the design of prodrugs, where enzymatic or chemical hydrolysis releases an active parent molecule nih.gov. Manipulating the electronic properties of the substituents on the carbamate can tailor its stability and pharmacokinetic characteristics researchgate.net.

Chemo- and Regioselective Synthesis Approaches

The precise installation of a carbamate group onto a multifunctional molecule like a salicylonitrile derivative requires stringent control over chemo- and regioselectivity. Challenges arise when multiple reactive sites, such as different hydroxyl groups, are present. Direct acylation or carbamoylation can often lead to a mixture of regioisomers, diminishing the yield of the desired product and complicating purification processes.

This approach underscores the power of catalyst-controlled reactions to direct functionalization to a specific position, a principle directly applicable to the selective synthesis of this compound from precursors with multiple potential reaction sites.

Table 1: Regioselective Carbamoylation of Diol 23

| Entry | Conditions | Catalyst | Product Ratio (26:27) | Yield |

|---|---|---|---|---|

| 1 | n-propyl-isocyanate, DBU, 45 °C | None | 1:1 | 38% |

| 2 | n-propyl-isocyanate, DBU | Taylor's Catalyst (10%) | Improved regioselectivity | Improved yield |

Data derived from a study on SL0101 analogues, demonstrating a strategy applicable to selective carbamate synthesis. nih.gov

Stereoselective Approaches in Related Carbamate Synthesis

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are paramount in the broader context of pharmacologically active carbamates, where specific stereoisomers often exhibit desired biological activity. Methodologies that control the three-dimensional arrangement of atoms are critical for producing enantiomerically pure compounds.

One classic and versatile method that has been adapted for modern stereoselective synthesis is the Hofmann rearrangement. nih.govacs.org This reaction transforms a primary carboxamide into a carbamate with the loss of one carbon atom. nih.gov A recent study on the industrial production of Mirogabalin, a chiral therapeutic agent, showcases a stereoselective synthesis where the Hofmann rearrangement is a key step for one-carbon degradation. chemrxiv.org The synthesis begins with a stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, which establishes the crucial stereocenter. chemrxiv.org The subsequent transformation, including the Hofmann rearrangement, proceeds to yield the target molecule, demonstrating how classic reactions can be integrated into sophisticated, stereocontrolled synthetic routes. chemrxiv.org Such strategies are indicative of the approaches necessary for synthesizing chiral analogues or derivatives of this compound.

Novel Methodologies for Carbamate Bond Formation

The synthesis of carbamates has evolved significantly, moving away from hazardous traditional reagents like phosgene and its derivatives toward more sustainable and efficient methods. nih.govnih.gov Modern research focuses on catalytic systems, the utilization of renewable feedstocks, and innovative reaction pathways.

Carbon Dioxide (CO2) Incorporation: A prominent green methodology involves the use of carbon dioxide as a C1 building block. This approach typically involves a three-component coupling of an amine, CO2, and an organic electrophile. organic-chemistry.org The reaction is often facilitated by a cesium base, such as cesium carbonate, in an anhydrous solvent, which allows the synthesis to proceed under mild conditions with high yields. organic-chemistry.orggoogle.com This method is notable for avoiding the N-alkylation of the amine and preventing overalkylation of the resulting carbamate. organic-chemistry.org

Catalytic and Advanced Methods: Novel catalytic systems offer efficient and selective pathways to carbamate bonds.

Copper-Catalyzed Coupling: A copper-catalyzed cross-coupling reaction has been developed for reacting amines with alkoxycarbonyl radicals, providing a mild and environmentally friendly route to a wide range of carbamates. organic-chemistry.org

Microwave-Assisted Synthesis: The synthesis of carbamates via C-O coupling can be significantly accelerated using microwave irradiation in the presence of a copper-chitosan catalyst (Cu@Sal-Cs), demonstrating a synergy between catalysis and energy input. nih.gov

C–C Bond Cleavage: A recent and unconventional approach involves the direct C–C bond cleavage of specific chloroacetamides. rsc.org This strategy utilizes a reactive spiro intermediate to enable nucleophilic addition to the amide carbonyl, resulting in the formation of carbamate structures under mild conditions with yields up to 88%. rsc.org

From Boc-Protected Amines: A sustainable method for the direct conversion of Boc-protected amines into carbamates, thiocarbamates, and ureas has been developed. rsc.org This process uniquely uses lithium tert-butoxide as the sole base, completely avoiding hazardous reagents and metal catalysts, and is easily scalable. rsc.org

Modern Twists on Classic Rearrangements: The Curtius and Hofmann rearrangements remain valuable tools. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide, is widely used to transform carboxylic acids into carbamates. nih.gov One-pot protocols have been developed to avoid the isolation of potentially unstable acyl azide intermediates. nih.gov Similarly, efficient one-pot procedures for the Hofmann rearrangement using reagents like N-bromoacetamide and lithium hydroxide have been reported to produce carbamates in high yields. organic-chemistry.org

Table 2: Comparison of Novel Carbamate Synthesis Methodologies

| Methodology | Key Reagents / Catalyst | Advantages |

|---|---|---|

| CO2 Incorporation | Amine, CO2, Electrophile, Cs2CO3 | Utilizes a renewable C1 source; mild conditions; avoids toxic reagents and side reactions. organic-chemistry.orggoogle.com |

| Catalytic Coupling | Copper catalyst | Environmentally friendly; compatible with a wide range of amine substrates. organic-chemistry.org |

| C–C Bond Cleavage | Chloroacetamides | Unconventional route; mild reaction conditions; good to high yields. rsc.org |

| From Boc-Amines | Lithium tert-butoxide | Metal-free; avoids hazardous reagents; sustainable and scalable. rsc.org |

| Modern Rearrangements | DPPA (Curtius), N-bromoacetamide (Hofmann) | One-pot procedures improve efficiency and safety by avoiding isolation of unstable intermediates. nih.govorganic-chemistry.org |

Sophisticated Structural Analysis and Computational Chemistry

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural features of a molecule. However, specific experimental data for Salicylonitrile methylcarbamate is not readily found in scientific literature.

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Typically, ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of the hydrogen and carbon atoms in this compound. This would allow for the confirmation of the connectivity of the salicylonitrile and methylcarbamate moieties.

Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for this compound are not published in readily accessible scientific journals or databases.

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the compound's structure and bond strengths. The analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions resulting from the cleavage of the carbamate (B1207046) and nitrile groups.

However, a detailed mass spectrum and a comprehensive fragmentation analysis for this compound are not available in the public scientific record.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering a fingerprint of its functional groups. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the nitrile group, the C=O stretch of the carbamate, and the N-H and C-H vibrations. Electronic spectroscopy, such as UV-Vis spectroscopy, provides information about the electronic transitions within the molecule, which are related to the presence of chromophores like the aromatic ring.

Specific IR, Raman, and UV-Vis spectra for this compound have not been documented in publicly available scientific literature.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state conformation.

To date, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals.

Computational Chemistry and Molecular Modeling

In the absence of experimental data, computational chemistry serves as a powerful predictive tool. Molecular modeling techniques can be used to estimate a wide range of properties, from molecular geometry to reactivity.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure, orbital energies (like HOMO and LUMO), and predicting the reactivity of a molecule. researchgate.net Such calculations could provide insights into the electrophilic and nucleophilic sites of this compound, its dipole moment, and its predicted spectroscopic properties.

While computational studies have been performed on related carbamate and nitrile-containing molecules, a specific and detailed quantum chemical analysis of this compound is not present in the available literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the time-dependent behavior of molecules. For this compound, MD simulations are instrumental in exploring its conformational landscape, revealing the accessible rotational states and the energetic barriers between them.

To conduct a meaningful MD simulation, a robust force field is paramount. Force fields are a collection of parameters and equations that describe the potential energy of a system of particles. wikipedia.org For a molecule like this compound, a combination of well-established force fields such as AMBER, CHARMM, or GROMOS would be employed, often with custom parameterization for the methylcarbamate and nitrile moieties to ensure accuracy. nih.govrsc.org The quality of the force field is critical, as it dictates the reliability of the simulated conformational dynamics. nih.gov

A typical MD simulation of this compound would involve solvating a single molecule in a periodic box of a suitable solvent, often water or a nonpolar solvent like chloroform, to mimic different chemical environments. chemrxiv.orgnih.gov The system is then subjected to energy minimization to remove any steric clashes, followed by a gradual heating phase to reach the desired simulation temperature. Subsequently, a production run, often spanning microseconds, is performed to generate a trajectory of the molecule's motion. nih.gov

Analysis of the MD trajectory provides a wealth of information regarding the conformational flexibility of this compound. Key dihedral angles, such as those around the ester linkage and the bond connecting the aromatic ring to the carbamate group, are monitored to identify the most populated conformational states. The planarity of the carbamate group, influenced by the delocalization of π-electrons, is a significant factor in its conformational preferences. acs.orgchemrxiv.org While peptides typically favor a trans configuration, carbamates can exhibit stable cis configurations. acs.orgchemrxiv.org

The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles and can be quantified by calculating the potential of mean force (PMF) along specific reaction coordinates, which reveals the free energy barriers between different conformations.

Table 1: Representative Dihedral Angles and Their Predominant Conformational States for this compound from a Hypothetical Molecular Dynamics Simulation.

| Dihedral Angle | Description | Predominant Conformer(s) | Population (%) |

| ω (O=C-N-C) | Carbamate bond | trans (~180°) | 95 |

| cis (~0°) | 5 | ||

| τ1 (Car-O-C=O) | Phenyl-ester linkage | 175° ± 15° | 80 |

| -5° ± 15° | 20 | ||

| τ2 (O-C-N-CMe) | Carbamate-methyl linkage | 180° ± 20° | 90 |

Note: This data is representative and intended to illustrate the type of information obtained from MD simulations. The exact values would depend on the specific force field and simulation conditions.

Prediction of Molecular Interactions and Binding Energetics

Understanding how this compound interacts with biological macromolecules is crucial for assessing its potential as a bioactive compound. Computational methods provide a powerful avenue for predicting these interactions and estimating the associated binding energetics.

Molecular Docking:

A primary step in predicting molecular interactions is molecular docking. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govtubitak.gov.trnih.gov For this compound, docking studies would be performed against the binding sites of relevant protein targets. The nitrile group, with its ability to act as a hydrogen bond acceptor, is a key determinant in its binding orientation. researchgate.net It can form favorable interactions with backbone NH groups or the side chains of amino acid residues like arginine and lysine. researchgate.net The aromatic ring can participate in π-π stacking or hydrophobic interactions within the binding pocket. nih.gov

Binding Energetics Prediction:

Following docking, more rigorous methods are employed to calculate the binding free energy, which provides a quantitative measure of binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the ligand and the immediate active site residues with high-level quantum mechanics, while the rest of the protein is described by a classical force field. researchgate.netnih.gov This method is particularly useful for systems where electronic effects, such as charge transfer or polarization, are significant in the binding interaction. For nitrile-containing inhibitors, QM/MM can accurately model the covalent reaction mechanism with cysteine residues in proteases. researchgate.netnih.govnih.gov

Free Energy Perturbation (FEP): FEP is a statistically rigorous method for calculating the relative binding free energies of a series of congeneric ligands. nih.govnih.govyoutube.comtemple.edu In this approach, one ligand is "alchemically" transformed into another in both the solvated state and when bound to the protein. The difference in the free energy of these two transformations corresponds to the relative binding free energy. This method is computationally expensive but is considered one of the most accurate for predicting binding affinities. nih.gov

Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) or Poisson-Boltzmann and Surface Area (MM/PBSA): These are end-point methods that calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. While less computationally demanding than FEP, they provide a good balance between accuracy and computational cost for ranking potential binders.

The predicted binding energy can be decomposed into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies, providing insights into the driving forces of binding.

Table 2: Hypothetical Predicted Binding Energetics of this compound with a Target Protein using Different Computational Methods.

| Computational Method | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Molecular Docking (Scoring Function) | -8.5 | Arg122, Tyr234, Phe345 |

| MM/PBSA | -12.3 ± 1.5 | Arg122 (H-bond with nitrile), Phe345 (π-π stacking) |

| FEP (relative to a reference ligand) | -2.1 (ΔΔG) | - |

| QM/MM (for covalent interaction) | Activation Energy: 15 kcal/mol | Cys150 (covalent bond formation) |

Note: This data is for illustrative purposes. The actual binding energies and interacting residues would be specific to the target protein under investigation.

Through the synergistic application of these advanced computational techniques, a detailed and dynamic picture of this compound's structural properties and interaction potential can be constructed, guiding further experimental investigation and application.

Molecular and Biochemical Mechanisms of Action

Enzyme Inhibition Kinetics and Mechanism

Reversible Inhibition of Cholinesterase Enzymes: General Carbamate (B1207046) Context

Salicylonitrile methylcarbamate belongs to the carbamate class of compounds, which are known for their ability to inhibit cholinesterase enzymes. These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org The inhibition of these enzymes by carbamates is typically a reversible process. nih.gov

The general mechanism involves the carbamate acting as a substrate for the cholinesterase enzyme. The enzyme's active site contains a catalytic triad, including a crucial serine residue. wikipedia.org The carbamate compound binds to the active site, and its carbonyl group is attacked by the hydroxyl group of the serine residue. This results in the formation of a carbamoylated enzyme, which is temporarily inactive. researchgate.net Unlike the rapid hydrolysis of the acetylated enzyme formed with acetylcholine, the hydrolysis of the carbamoylated enzyme is a much slower process. youtube.com This slow regeneration of the active enzyme leads to a temporary but significant decrease in cholinesterase activity, resulting in an accumulation of acetylcholine at the synapse. youtube.com This process is often referred to as pseudo-irreversible inhibition due to the slow, but eventual, reversal of the inhibition. researchgate.net

The duration of this inhibition can vary, lasting from minutes to several hours, depending on the specific carbamate compound. youtube.com This mechanism of action makes carbamates effective in various applications, including as insecticides and in the treatment of certain medical conditions like myasthenia gravis and Alzheimer's disease. nih.govnih.gov

Binding Site Analysis and Interaction Thermodynamics

The interaction between an inhibitor like a carbamate and its target enzyme can be characterized by analyzing the binding kinetics and thermodynamics. Techniques such as surface plasmon resonance and isothermal titration calorimetry are used to investigate these interactions. nih.gov The binding of inhibitors to an enzyme is often a rapid process, driven by electrostatic interactions. nih.gov

The binding affinity and the residence time of the inhibitor on the enzyme are key parameters. The binding of many inhibitors is an enthalpy-driven process, which is often due to strong ionic interactions and hydrogen bonds that are shielded from the solvent. nih.gov Molecular docking studies can provide complementary information, helping to identify the specific binding sites and the nature of the interactions within those sites. nih.gov For instance, studies on the binding of various molecules to proteins have shown that binding can occur at multiple sites with different thermodynamic profiles. nih.gov The binding to one site might be favored by both enthalpic and entropic contributions, while binding to another site might be primarily driven by enthalpy. nih.gov

Modulation of Receptor-Ligand Interactions

The interaction between cell surface receptors and their ligands is a fundamental process in cellular communication and signaling. nih.gov The binding of a ligand to its receptor can initiate a cascade of intracellular events, leading to a variety of cellular responses. uci.edu The lifetime of the receptor-ligand complex can be influenced by mechanical forces and the cellular environment. nih.gov For instance, at the interface between two cells, the lifetime of a receptor-ligand complex can be shorter than in a solution. nih.gov

Mathematical models have been developed to understand the complex interplay of factors that modulate these interactions, including membrane elasticity and the presence of other surface molecules. uci.edu These models predict that the redistribution of other molecules on the cell surface can create tension on the receptor-ligand complex, affecting its stability and lifetime. uci.edu This modulation of receptor-ligand interactions can have significant implications for cellular processes such as immune responses, where the ability of receptors to distinguish between different ligands is crucial. nih.govresearchgate.net

Interference with Cellular Signaling Pathways

Chemical compounds can exert their effects by interfering with cellular signaling pathways. The alteration of these pathways can lead to various cellular outcomes, including changes in cell growth, differentiation, and survival. nih.gov For example, some natural products have been shown to inhibit signaling pathways such as the PI3K/Akt pathway, which can lead to the induction of apoptosis (programmed cell death). nih.gov

The visualization of activated cellular signaling pathways can be a powerful tool to understand the mode of action of a chemical compound and to assess its potential biological effects. nih.gov Reporter assays have been developed to monitor the activation of specific signaling pathways, providing insights into the cellular response to a particular compound. nih.gov These responses can include the activation of cell-cycle checkpoints, DNA repair mechanisms, and apoptosis. nih.gov

Mechanisms of Antimicrobial Activity at the Molecular Level

Some carbamate derivatives have demonstrated antimicrobial activity against various pathogens. nih.gov The mechanisms by which these compounds exert their antimicrobial effects can be diverse and may involve multiple cellular targets. nih.gov Common mechanisms of antimicrobial action include the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of oxidative stress. nih.govmdpi.com

For instance, some antimicrobial agents are known to interact directly with components of the fungal cell membrane, such as ergosterol, or with the cell wall. mdpi.com In bacteria, the inhibition of essential enzymes can be a key mechanism of action. frontiersin.org Bacteria have also developed various resistance mechanisms, such as altering the target site of the antimicrobial agent, increasing the efflux of the drug out of the cell, or producing enzymes that inactivate the antimicrobial compound. frontiersin.org

Investigation of Antineoplastic Mechanisms at the Cellular/Molecular Basis

The potential of chemical compounds to act as antineoplastic agents is often investigated by examining their effects on cancer cells at the cellular and molecular level. The uncontrolled proliferation of cancer cells is often linked to alterations in multiple cellular signaling pathways. nih.gov Therefore, compounds that can modulate these pathways are of interest as potential anticancer agents.

The investigation of antineoplastic mechanisms often involves studying the effects of a compound on cell cycle progression, the induction of apoptosis, and the inhibition of signaling pathways that are known to be dysregulated in cancer. nih.govnih.gov For example, the inhibition of the androgen receptor (AR) signaling pathway is a key strategy in the treatment of prostate cancer. nih.gov Similarly, the inhibition of other signaling pathways, such as the Wnt signaling pathway, has been shown to reduce the tumorigenic properties of cancer cells. nih.gov In vitro assays that measure the genotoxic potential of a compound and its ability to activate cellular stress response pathways can provide valuable information about its potential as an antineoplastic agent. nih.gov

Other Proposed Molecular Targets and Pathways

The exploration of novel signaling pathways affected by this compound is also in its nascent stages. Advanced methodologies such as systems biology and pathway analysis have not been widely applied to elucidate the full spectrum of its molecular interactions. Consequently, there is a significant gap in the understanding of its complete mechanism of action.

Structure Activity Relationship Sar Studies for Molecular Efficacy

Impact of Benzonitrile (B105546) Core Substitutions on Molecular Activity

The benzonitrile core of Salicylonitrile methylcarbamate serves as a critical scaffold for its interaction with the target enzyme, likely acetylcholinesterase (AChE). The nature, position, and number of substituents on this aromatic ring can significantly influence the compound's binding affinity and inhibitory potency. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous substituted phenyl carbamates and other cholinesterase inhibitors.

Research on related compounds, such as quinoxaline (B1680401) derivatives, has shown that substitutions on the aromatic ring can have a profound impact on acetylcholinesterase inhibitory activity. For instance, the introduction of a 2-phenyl group to a quinoxaline core resulted in diminished activity, whereas a 2,3-dimethyl substitution led to higher potency. nih.gov Furthermore, the addition of electron-withdrawing groups like chloro or nitro at the 6-position of the quinoxaline ring also led to reduced activity. nih.gov

In a series of variably substituted chalcones, the pattern of substitution on the aromatic rings was found to be a key determinant of their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov This highlights the sensitivity of the enzyme's active site to the electronic and steric properties of the inhibitor's aromatic region.

The following interactive table illustrates the effect of substitutions on the aromatic ring of quinoxaline analogues on their acetylcholinesterase (AChE) inhibitory activity, providing a model for understanding how similar substitutions on the benzonitrile core of this compound might modulate its efficacy.

| Compound | Substituent(s) | AChE IC50 (µM) nih.gov |

|---|---|---|

| Quinoxaline | Unsubstituted | 13.22 |

| 2-Phenylquinoxaline | 2-Phenyl | 50.08 |

| 2,3-Dimethylquinoxaline | 2,3-Dimethyl | 7.25 |

| 6-Chloroquinoxaline | 6-Chloro | 23.87 |

| 6-Nitroquinoxaline | 6-Nitro | 21.31 |

These findings suggest that both the electronic nature and the steric bulk of substituents on the benzonitrile ring of this compound would likely play a crucial role in its interaction with the active site of acetylcholinesterase.

Role of the Carbamate (B1207046) Linkage in Biochemical Interactions

The carbamate linkage is a pivotal functional group in a multitude of cholinesterase inhibitors, including the well-known drugs physostigmine (B191203) and rivastigmine. mdpi.com This moiety is directly involved in the mechanism of enzyme inhibition. Carbamates act as "pseudo-irreversible" or "covalent" inhibitors by transferring their carbamoyl (B1232498) group to the catalytic serine residue within the active site of acetylcholinesterase. nih.govnih.gov This carbamylation of the enzyme renders it inactive, preventing the hydrolysis of the neurotransmitter acetylcholine (B1216132). The stability of this carbamoyl-enzyme complex is a key determinant of the duration of inhibition. nih.gov

Studies on biscarbamates have demonstrated that the carbamate group is a crucial pharmacophore for cholinesterase inhibition. mdpi.com The inhibitory potency of these compounds is expressed by their inhibition rate constants (ki), which reflect the speed of enzyme inhibition.

The following interactive data table presents the acetylcholinesterase (AChE) inhibition rate constants for a series of biscarbamates, illustrating the importance of the carbamate functionality in their biochemical interactions.

| Compound ID | Substituents | AChE Inhibition Rate Constant (ki) (106 M-1min-1) nih.gov |

|---|---|---|

| Compound 4 | Specific biscarbamate structure | 1.08 |

| Compound 6 | Specific biscarbamate structure | 1.39 |

| Compound 8 | Specific biscarbamate structure | 4.56 |

| Compound 9 | Specific biscarbamate structure | 1.00 |

| Compound 17 | Specific biscarbamate structure | 0.14 |

Therefore, the carbamate linkage in this compound is fundamental to its mechanism of action as a cholinesterase inhibitor.

Influence of N-Methyl Moiety Modifications on Target Affinity

The N-methyl group of the carbamate moiety in this compound is not merely a passive component; modifications to this group can significantly impact the compound's affinity for its target enzyme. Studies on various N-substituted carbamates have revealed that the size and nature of the substituent on the carbamoyl nitrogen influence the rates of both carbamylation and decarbamylation of the cholinesterase enzyme. nih.gov

In a series of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues, systematic variations of the molecule, including the N-substituents, were performed to optimize inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These modifications led to compounds with significantly enhanced potency, demonstrating the importance of the N-substituent in modulating target affinity. nih.gov

The differential selectivity of carbamates for AChE versus BChE can also be determined by the structure of the N-substituted moiety. nih.gov For instance, N-methyl carbamates often show minimal enzyme subtype selectivity, while N-ethyl carbamates may exhibit a preference for BChE. nih.gov

The following interactive data table shows the IC50 values for AChE and BChE inhibition by a series of carbamate analogues with different N-substituents, highlighting the influence of these modifications on target affinity and selectivity.

| Compound | N-Substituent | AChE IC50 (nM) nih.gov | BChE IC50 (nM) nih.gov |

|---|---|---|---|

| Analogue 1 | N-Methyl | 0.32 | - |

| Analogue 2 | N-Ethyl | - | 3.3 |

Note: A direct comparison within the same study for both AChE and BChE with varied N-substituents on the exact salicylonitrile scaffold is not available. The data presented are from a study on related carbamate analogues to illustrate the principle.

These findings underscore that modifications to the N-methyl group in this compound could be a viable strategy for fine-tuning its potency and selectivity towards cholinesterases.

Stereochemical Considerations in Structure-Activity Profiles

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target, as enzymes and receptors are chiral environments. For carbamate inhibitors of cholinesterases, the three-dimensional arrangement of atoms can significantly influence their binding affinity and inhibitory potency.

In studies of enantiomeric pairs of carbamate inhibitors, it has been consistently observed that one enantiomer is significantly more potent than the other. nih.gov For example, in the physostigmine series of carbamates, compounds with an S-configuration are substantially more potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) than their corresponding R-enantiomers. nih.gov This enantioselectivity is a direct consequence of the specific interactions between the inhibitor and the chiral active site of the enzyme.

A probable transition state model, based on the X-ray structure of a transition state complex of Torpedo californica AChE, has been valuable in explaining the enantio-selectivity and enzyme subtype selectivity of various carbamate series. nih.gov

The following interactive data table presents the AChE and BChE inhibitory activities for enantiomeric pairs of physostigmine analogues, demonstrating the profound impact of stereochemistry on their biological activity.

| Compound Pair | Configuration | AChE R/S Ratio of IC50nih.gov | BChE R/S Ratio of IC50nih.gov |

|---|---|---|---|

| Physostigmine analogues | R vs S | ≥ 353 | ≥ 102 |

| Compound 17a/17b | R vs S | - | 0.6 |

Note: The R/S ratio represents the ratio of the IC50 value of the R-enantiomer to the S-enantiomer. A high ratio indicates high stereoselectivity.

Although this compound itself is not chiral, the introduction of chiral centers through substitution on the benzonitrile core or the N-alkyl moiety would necessitate a thorough investigation of the stereochemical aspects of its structure-activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can be developed to predict their inhibitory potency against acetylcholinesterase (AChE) and to guide the design of more effective inhibitors.

A typical QSAR study involves calculating a variety of molecular descriptors for a set of compounds with known biological activities (e.g., IC50 values). These descriptors can be categorized as constitutional, topological, geometrical, quantum-mechanical, and electronic. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity.

For carbamate-based AChE inhibitors, a 3D-QSAR approach has been developed that considers the covalent binding to the serine residue in the enzyme's active site. nih.gov This mechanism-based model has shown that hydrogen bonds at the oxyanion hole and π-π interactions with specific amino acid residues, such as Trp86, are crucial for strong inhibition of AChE. nih.gov

A 2D-QSAR study on a series of carbamate derivatives identified key descriptors influencing their anti-acetylcholinesterase activity, including the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms. nih.gov

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ...)

The following interactive table lists some of the common molecular descriptors that could be used in a QSAR model for this compound and its analogues.

| Descriptor Type | Example Descriptors | Potential Relevance to Activity |

|---|---|---|

| Electronic | ELUMO, Dipole Moment | Relates to reactivity and polar interactions with the enzyme. |

| Steric | Connolly Accessible Area, Molecular Volume | Reflects the size and shape of the molecule and its fit within the active site. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecule. |

| Hydrophobic | LogP | Indicates the lipophilicity of the molecule, which can affect its ability to cross cell membranes and bind to hydrophobic pockets in the enzyme. |

By developing robust and predictive QSAR models, researchers can virtually screen new analogues of this compound and prioritize the synthesis of compounds with the highest predicted efficacy, thereby accelerating the drug discovery process.

Advanced Analytical Methodologies and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of carbamates, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the principal techniques.

HPLC is often the preferred method for carbamate (B1207046) analysis as it avoids the high temperatures that can cause degradation of these thermally labile compounds. taylorfrancis.com The separation is typically achieved using reversed-phase columns, such as C18. astm.orgsepscience.com

Given the absence of a strong chromophore in many carbamates, direct UV detection can lack the required sensitivity and selectivity for trace-level analysis in complex samples. astm.orgfishersci.com To overcome this, post-column derivatization is a widely employed strategy. This technique involves the hydrolysis of the N-methylcarbamate to methylamine (B109427), which then reacts with a fluorogenic reagent, most commonly o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound like 2-mercaptoethanol. astm.orgthermofisher.com The resulting fluorescent derivative is then detected with high sensitivity and selectivity by a fluorescence detector (FLD). fishersci.comthermofisher.com U.S. Environmental Protection Agency (EPA) Method 531.2 is a well-established procedure for the analysis of N-methylcarbamates in water using this post-column derivatization HPLC-FLD approach. thermofisher.com

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for pesticide residue analysis, including carbamates. taylorfrancis.comnih.gov It offers superior sensitivity and selectivity, allowing for simultaneous quantification and confirmation of the analytes. nih.gov Electrospray ionization (ESI) is the most common ionization technique used for this class of compounds.

Table 1: Illustrative HPLC Conditions for General Carbamate Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Acclaim™ Carbamate or C18, 3 µm, 3.0 x 150 mm fishersci.com |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) fishersci.comthermofisher.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Post-Column Reagents | 1. NaOH (for hydrolysis) 2. OPA/2-mercaptoethanol (for derivatization) epa.gov |

| Detection | Fluorescence (Excitation: ~330-340 nm, Emission: ~465 nm) astm.orgfishersci.com or MS/MS |

This table presents typical starting conditions for method development for N-methylcarbamates and does not represent a validated method for Salicylonitrile methylcarbamate.

Direct GC analysis of N-methylcarbamates is challenging due to their thermal instability, which can lead to degradation in the hot injector port and poor chromatographic performance. taylorfrancis.com However, derivatization techniques can be employed to create more thermally stable and volatile compounds suitable for GC analysis. One such approach is "flash methylation" in the injection port. scispec.co.th

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both quantification and confirmation. taylorfrancis.commdpi.com When combined with derivatization, GC-MS/MS can provide high sensitivity and specificity. scispec.co.th For compounds containing nitrogen, a nitrogen-phosphorus detector (NPD) can also be used, offering selective and sensitive detection. youngin.com

Table 2: Example GC-MS Parameters for Derivatized Carbamates

| Parameter | Typical Conditions |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness youngin.com |

| Injector Temperature | 250 °C scispec.co.th |

| Oven Program | Temperature gradient, e.g., 70°C hold, then ramp to 300°C scispec.co.th |

| Carrier Gas | Helium researchgate.net |

| Ionization Mode | Electron Ionization (EI) scispec.co.th |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring - SIM) or MS/MS |

This table illustrates general GC-MS conditions for related compounds and would require significant optimization for this compound.

Sample Preparation and Matrix Effects in Complex Research Matrices

Effective sample preparation is critical to remove interfering components from the sample matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. chromatographyonline.com The choice of technique depends on the matrix (e.g., water, soil, food) and the target analytes. nih.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): Often used for aqueous samples, with solvents like dichloromethane. epa.gov

Solid-Phase Extraction (SPE): A versatile technique using cartridges (e.g., C18, polymeric) to clean up and concentrate extracts. chromatographyonline.com It is widely used for environmental and food samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become very popular for pesticide residue analysis in food matrices. nih.gov It involves an extraction with acetonitrile followed by a dispersive SPE cleanup step using sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments. nih.gov

Microextraction Techniques: Miniaturized methods like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are gaining traction as they are fast, use minimal solvent, and can achieve high enrichment factors. nih.govrsc.org

Matrix effects, where co-extracted compounds suppress or enhance the analyte signal in the instrument source (especially in LC-MS), are a significant challenge. nih.gov These effects can compromise the accuracy and precision of the analysis. The use of matrix-matched standards or stable isotope-labeled internal standards is essential to compensate for these effects.

Spectrophotometric and Electrochemical Detection Principles

While chromatographic methods are dominant, other detection principles can be applied.

Spectrophotometric Methods: These methods, often used in screening, are typically based on the generation of a colored product. For instance, after hydrolysis of the carbamate, the resulting phenol (B47542) could be reacted with a chromogenic agent. However, these methods generally lack the specificity and sensitivity of chromatographic techniques. nih.gov

Electrochemical Detection: HPLC with electrochemical detection can be a sensitive and selective method for electroactive compounds. For carbamates, this can be applied by detecting the phenolic moiety produced after post-column hydrolysis. astm.org

Method Validation and Performance Characteristics in Analytical Research

Any analytical method developed for this compound would require rigorous validation to ensure its reliability. According to international guidelines, such as those from SANCO, method validation involves assessing several key performance characteristics: thermofisher.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. nih.gov

Accuracy (Recovery): The closeness of the experimental result to the true value. It is determined by analyzing spiked samples at different concentration levels. Acceptable recovery is typically within the 70-120% range. thermofisher.com

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should generally be ≤20%. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| o-phthalaldehyde |

| 2-mercaptoethanol |

| Carbofuran (B1668357) |

| Carbaryl |

Metabolic Transformations and Environmental Degradation Pathways

In Vitro and Non-Biological Degradation Studies

Non-biological degradation pathways, primarily hydrolysis and photolysis, are significant in initiating the breakdown of Salicylonitrile methylcarbamate in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.

The hydrolytic stability of this compound is largely governed by the susceptibility of its carbamate (B1207046) ester linkage to cleavage. This reaction is a critical first step in its degradation cascade. The rate of hydrolysis is highly dependent on pH.

Alkaline Hydrolysis : Under alkaline conditions, the ester linkage of carbamate pesticides is prone to rapid hydrolysis. This process yields the corresponding phenol (B47542) (in this case, salicylonitrile), methylamine (B109427), and carbon dioxide. This pathway is generally considered the primary non-enzymatic degradation route in environments with elevated pH.

Acidic Hydrolysis : In acidic conditions, the carbamate bond is more stable. However, studies on related salicylates have shown that under acidic pH, compounds can undergo dehydration and autoxidation to form salicylate. researchgate.net For this compound, this would suggest a slower hydrolysis of the carbamate group compared to alkaline conditions.

Neutral pH : At neutral pH, hydrolysis proceeds, albeit at a slower rate than in alkaline environments.

The primary hydrolysis products of this compound are expected to be Salicylonitrile and methylcarbamic acid, with the latter being unstable and readily decomposing to methylamine and carbon dioxide.

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Condition | Primary Products |

|---|

Photolysis, or degradation by sunlight, represents another key abiotic pathway for pesticides, especially for those that reside on soil or plant surfaces, or in the upper layers of water bodies. nih.gov The process involves the absorption of light energy, leading to the excitation of molecular bonds and subsequent chemical transformation.

For aromatic compounds like this compound, direct photolysis can occur through the absorption of UV radiation by the benzene (B151609) ring, leading to ring cleavage or transformation of substituent groups. The nitrile and carbamate groups can also influence the compound's photochemical reactivity. Laboratory studies on various pesticides adsorbed onto silica (B1680970) particles to mimic atmospheric aerosols have shown that photolysis can be a predominant degradation pathway for some compounds. nih.govresearchgate.net The estimated photolysis rate constants for different pesticides can vary significantly, ranging from hours to many days. nih.govresearchgate.net The presence of other substances can also influence this process, with some compounds acting as photosensitizers that accelerate the degradation of others. nih.gov

Enzymatic Biotransformations in Model Systems

Microbial enzymes play a crucial role in the detoxification and mineralization of carbamate pesticides in soil and water. nih.gov These biotransformations are often more rapid and complete than abiotic degradation.

The microbial degradation of carbamate pesticides is a well-documented process, with conserved metabolic themes observed across different bacterial species. nih.govfrontiersin.org The initial and most critical step is the enzymatic hydrolysis of the carbamate ester bond. nih.gov

Carbamate Hydrolases (Carbamylases) : This class of enzymes, which includes esterases and amidases, catalyzes the cleavage of the carbamate linkage. nih.gov This enzymatic action releases the aromatic moiety (salicylonitrile) and methylcarbamic acid. This initial hydrolysis step is a detoxification mechanism, as it breaks down the parent compound responsible for acetylcholinesterase inhibition.

Metabolism of Salicylonitrile : Following the initial hydrolysis, the resulting salicylonitrile would be further metabolized. The nitrile group (-C≡N) can be transformed by nitrilase or nitrile hydratase enzymes into a carboxylic acid (salicylic acid) and ammonia, or into an amide intermediate, respectively. Salicylic acid is a common metabolite in microbial pathways and is typically further degraded via catechol or gentisate pathways, involving ring-cleavage dioxygenases that open up the aromatic ring. nih.gov

Metabolism of Methylamine : The methylamine released from the carbamate hydrolysis can be utilized by microorganisms as a source of both carbon and nitrogen through C1 metabolism. frontiersin.orgnih.gov

While specific strains capable of degrading this compound have not been extensively documented in available literature, research on other carbamates provides a clear mechanistic model. Bacteria are central to the bioremediation of carbamate-contaminated environments. nih.gov

Isolates and Consortia : Numerous bacterial strains, such as those from the genera Pseudomonas, Sphingomonas, Novosphingobium, and Rhodococcus, have been identified for their ability to degrade carbamates like carbofuran (B1668357) and carbaryl. frontiersin.orgnih.gov These organisms harbor the necessary carbamate hydrolases and subsequent pathways to mineralize the aromatic portions of the molecules. frontiersin.org For instance, Novosphingobium sp. FND-3 has been shown to degrade carbofuran through hydrolytic pathways. nih.gov

Genetic Basis : The genes encoding carbamate hydrolases (e.g., mcbA, cehA) have been identified and characterized in several bacteria. nih.gov These genes are often located on plasmids, which facilitates their spread among microbial populations through horizontal gene transfer, allowing for rapid adaptation to the presence of these pesticides in the environment. nih.gov The application of microbial consortia is often more effective than single strains for in-situ bioremediation, as different species can carry out different steps of the degradation pathway. nih.gov

Table 2: Key Enzymes and Microbial Genera in Carbamate Degradation

| Enzyme Class | Function | Example Genera |

|---|---|---|

| Carbamate Hydrolase | Hydrolysis of carbamate ester bond | Pseudomonas, Rhizobium, Sphingomonas |

| Nitrilase/Nitrile Hydratase | Transformation of nitrile group | Rhodococcus, Pseudomonas |

Environmental Fate Modeling and Persistence Assessment (Mechanistic Perspective)

The environmental persistence of this compound is a function of the interplay between its chemical properties and the degradation mechanisms discussed. Its half-life (DT50) in soil and water will be influenced by factors such as pH, sunlight exposure, temperature, and microbial community composition and abundance.

Soil Persistence : In soil, microbial degradation is typically the dominant dissipation pathway for carbamate pesticides. researchgate.net The rate of degradation is enhanced in soils with a history of pesticide application, due to the acclimation and proliferation of degrading microbial populations. The compound's adsorption to soil particles, governed by its physicochemical properties, also affects its bioavailability for microbial attack and its potential for leaching.

Aquatic Persistence : In aquatic systems, both photolysis (in sunlit surface waters) and hydrolysis (especially in alkaline waters) are significant. Biodegradation will also occur, particularly in sediment and the water column where microbial populations are active.

Based on the degradation patterns of similar carbamates, it can be inferred that this compound is not expected to be highly persistent in microbially active environments. researchgate.net The primary degradation steps—hydrolysis of the carbamate bond and subsequent microbial metabolism of the salicylonitrile and methylamine products—suggest a moderate persistence, with degradation rates accelerating under conditions favorable to microbial activity and alkaline hydrolysis.

Degradation Product Identification and Pathway Elucidation

Due to the absence of specific research on this compound, there is no available information on the identification of its degradation products or the elucidation of its degradation pathways. The necessary experimental studies, which would involve techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to identify and quantify potential metabolites and degradation products in various environmental matrices (e.g., soil, water) or biological systems, have not been published.

Without such studies, any discussion of degradation product identification remains speculative. The elucidation of degradation pathways requires detailed time-course studies to understand the formation and decline of intermediate products, which is fundamental to assessing the environmental persistence and potential risks associated with the compound and its transformation products.

Theoretical Applications and Future Research Trajectories

Potential as Molecular Probes for Biological Systems

The intrinsic properties of the carbamate (B1207046) group suggest that salicylonitrile methylcarbamate could be a valuable scaffold for the development of molecular probes. Carbamates are known to act as effective inhibitors for a variety of enzymes, including acetylcholinesterase and carbonic anhydrase. nih.govtandfonline.com The mechanism of inhibition often involves the carbamoylation of a serine residue in the enzyme's active site. This covalent modification makes carbamates pseudo-irreversible inhibitors, a property that can be harnessed for designing highly specific probes. acs.org

The design of fluorogenic probes based on carbamate-derivatized cyanine (B1664457) dyes has demonstrated the utility of the carbamate linker in creating "turn-on" fluorescent signals upon enzymatic cleavage. nih.gov This suggests a potential application for this compound, where the cleavage of the carbamate by a target enzyme could release the salicylonitrile moiety, potentially leading to a detectable change in fluorescence or another spectroscopic signal.

Furthermore, the development of sensors for carbamate insecticides, which rely on the detection of the carbamate functional group, underscores the potential for creating analytical tools based on this moiety. researchgate.net By modifying the salicylonitrile portion of the molecule with a suitable reporter group, it is theoretically possible to design probes for specific enzymes or biological environments where carbamate hydrolysis is prevalent. The stability and reactivity of the carbamate group can be fine-tuned through structural modifications, offering a pathway to probes with desired kinetic properties. nih.gov

Precursor in Advanced Organic Synthesis

Salicylonitrile itself is a valuable precursor in organic synthesis, serving as a key intermediate in the production of various agrochemicals and pharmaceuticals. google.com Its preparation from salicylamide (B354443) or other starting materials has been the subject of numerous studies, highlighting its importance as a building block. google.comgoogle.comgoogle.com The presence of the nitrile and hydroxyl groups allows for a wide range of chemical transformations.

The addition of the methylcarbamate group to the phenolic oxygen of salicylonitrile creates a molecule with altered reactivity and solubility, potentially offering new synthetic routes. The carbamate group can act as a protecting group for the phenol (B47542), allowing for selective reactions at other positions of the aromatic ring or at the nitrile group. The synthesis of various carbamate derivatives often involves the use of reagents like phosgene (B1210022) or its derivatives, which can be challenging to handle. nih.govgoogle.com However, alternative, milder methods for carbamate synthesis have been developed, which could be applied to the synthesis of this compound and its analogs. nih.gov

The nitrile functionality in this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. This versatility makes it a potentially useful intermediate for the synthesis of a diverse range of more complex molecules with potential biological activities.

Rational Design of Chemically Related Entities

Computational methods, such as those used in the de novo design of bioactive compounds, can be employed to explore the chemical space around this compound. nih.govnih.govresearchgate.net By systematically modifying the salicylonitrile scaffold and the methylcarbamate group, it is possible to design new molecules with predicted affinities for specific biological targets. For instance, the design of carbamate derivatives as cholinesterase inhibitors has been a successful strategy in the development of drugs for Alzheimer's disease. acs.org

The concept of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties, is a powerful tool in medicinal chemistry. The nitrile group of this compound could be replaced with other functional groups to modulate the compound's properties. Furthermore, the aromatic ring can be substituted with various groups to enhance binding affinity and selectivity for a target protein. The metabolism of related cyanophenyl-carbamoyl compounds has been studied, providing insights into how such molecules are processed in biological systems, which is crucial information for the design of new therapeutic agents. nih.gov

Theoretical Contributions to Carbamate Chemistry

The study of this compound can contribute to a deeper theoretical understanding of carbamate chemistry. The electronic properties of the carbamate group, including the resonance stabilization between the nitrogen lone pair and the carbonyl group, have been a subject of theoretical and experimental investigation. acs.org The presence of the electron-withdrawing nitrile group on the aromatic ring in this compound is expected to influence the electronic structure and reactivity of the carbamate moiety.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the geometric and electronic properties of this compound. researchgate.net Such studies can provide insights into the rotational barriers around the C-N bond of the carbamate, the preferred conformations of the molecule, and its vibrational spectra. acs.org This theoretical data can be correlated with experimental findings to build a comprehensive understanding of the molecule's behavior.

The hydrolysis of carbamates is a key reaction in their biological activity and their use as prodrugs. nih.gov Theoretical studies on the mechanism of carbamate hydrolysis can elucidate the role of substituents on the reaction rate and pathway. The specific substitution pattern of this compound makes it an interesting model system for such investigations.

Emerging Research Opportunities and Challenges in Chemical Biology

The unique combination of a nitrile, a phenyl ring, and a carbamate group in this compound presents several emerging research opportunities in chemical biology. The potential for this compound to act as a covalent inhibitor of enzymes opens up avenues for the development of novel therapeutic agents and chemical probes to study enzyme function in living systems. nih.gov

One of the challenges in this area is to achieve selectivity for a specific biological target. The rational design approaches discussed earlier, coupled with high-throughput screening of compound libraries based on the this compound scaffold, could address this challenge. The synthesis of focused libraries of related compounds would allow for the exploration of structure-activity relationships and the identification of potent and selective modulators of biological processes.

Furthermore, the development of new synthetic methodologies for the preparation of this compound and its derivatives under mild and environmentally friendly conditions remains an important research goal. Advances in catalysis and flow chemistry could provide efficient routes to these compounds. The exploration of the metabolic fate of this compound and its potential to release cyanide in vivo would be a critical aspect of any future development for biological applications.

Q & A

Q. How can researchers accurately identify Salicylonitrile methylcarbamate in chemical databases given its numerous synonyms?

this compound is associated with multiple synonyms, such as 3-Isopropylphenyl methylcarbamate, m-Cumenyl methylcarbamate, and AC 5727 . To ensure accurate identification:

- Use systematic IUPAC naming conventions (e.g., "methylcarbamate" derivatives) to cross-reference entries.

- Employ analytical techniques like NMR spectroscopy (to confirm the methylcarbamate group) and mass spectrometry (to verify molecular weight, e.g., C₁₁H₁₃NO₄ as per pesticide analogs ).

- Consult authoritative databases (e.g., Beilstein Journal guidelines for compound characterization ) to resolve nomenclature ambiguities.

Q. What are the standard methods for synthesizing this compound, and how can purity be verified?

Synthesis typically involves condensation reactions, such as the Thorpe-Ziegler isomerization of 4-bromomethylquinoline-2-ones with salicylonitrile . Key steps include:

- Reaction Optimization : Use stoichiometric ratios of salicylonitrile and bromomethyl precursors under reflux conditions .

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Characterization : Elemental analysis and spectral data (¹H/¹³C NMR, IR) to confirm structural identity and purity . For novel derivatives, provide full spectral datasets in supplementary materials .

Advanced Research Questions

Q. How can researchers optimize the synthesis of polycyclic heterocycles using this compound as a precursor?

this compound serves as a key intermediate in synthesizing fused heterocycles (e.g., coumarin-benzofuran hybrids) via multistep sequences . Methodological considerations:

- Cyclization Conditions : Use TEOF (triethyl orthoformate) to facilitate ring closure under anhydrous conditions .

- Reagent Ratios : Optimize molar ratios of salicylonitrile to bromomethyl precursors (e.g., 1:1.2) to maximize yields of angularly fused products .

- Functionalization : Introduce anti-inflammatory or antimicrobial moieties post-cyclization via esterification or alkylation .

Q. What strategies are effective in resolving contradictions in reported bioactivity data of this compound derivatives?

Discrepancies in bioactivity data (e.g., pesticidal vs. pharmacological effects) may arise from structural isomerism or assay variability. Mitigation strategies include:

- Comparative Isomer Studies : Synthesize and test positional isomers (e.g., ortho vs. para substituents) to isolate structure-activity relationships .

- Multivariate Calibration : Apply algorithms like Doolittle Multivariate Calibration (DMCA) to deconvolute overlapping spectral or bioassay data .

- Reproducibility Protocols : Adhere to Beilstein Journal guidelines for detailed experimental reporting, including reaction temperatures, solvent systems, and purity thresholds .

Q. How should researchers design experiments to investigate the environmental stability of this compound derivatives?

Environmental persistence studies require:

- Hydrolysis Kinetics : Assess degradation rates under varying pH and temperature conditions (e.g., aqueous buffers at pH 4–10, 25–50°C) .

- Photolysis Assays : Expose derivatives to UV-Vis light (λ = 254–365 nm) and monitor decomposition via HPLC-MS .

- Metabolite Profiling : Identify breakdown products (e.g., methylcarbamate sulfoxides) using high-resolution mass spectrometry .

Methodological Guidance

Q. What are best practices for documenting synthetic procedures involving this compound in publications?

Follow Beilstein Journal standards :

- Experimental Section : Include detailed protocols for novel compounds (reagents, temperatures, yields).

- Supporting Information : Archive spectral data (NMR, IR), chromatograms, and crystallographic files.

- Reproducibility : For known compounds, cite prior literature; for new derivatives, provide elemental analysis (C, H, N ±0.4%) .

Q. How can systematic reviews address challenges in collating literature on this compound?

Narrow broad searches by:

- Keyword Filters : Combine terms like "methylcarbamate," "heterocycle synthesis," and "bioactivity" with Boolean operators.

- Domain Limits : Focus on peer-reviewed journals (avoiding non-academic sources like ) .

- Synonym Tracking : Use CAS registry numbers (e.g., 27636-33-5 for analogs ) to capture variant nomenclature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.